5-isocyanato-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6N2O |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
5-isocyanato-1H-indole |
InChI |
InChI=1S/C9H6N2O/c12-6-11-8-1-2-9-7(5-8)3-4-10-9/h1-5,10H |
InChI Key |
WTVWOEQOQAPYCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1N=C=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Isocyanato 1h Indole and Its Analogues
Precursor Synthesis Strategies for Indole (B1671886) Isocyanates
The successful synthesis of 5-isocyanato-1H-indole hinges on the efficient preparation of suitable precursors, most notably indole-5-carbonyl azide (B81097). This involves initial functionalization of the indole ring to introduce a carboxylic acid or a related functional group at the 5-position.
Functionalization of the Indole Nucleus for Isocyanate Introduction
Introducing a functional group at the C5 position of the indole ring is the foundational step for synthesizing the isocyanate. A common strategy involves the use of 5-bromoindole (B119039) as a starting material. This halogenated indole can undergo cyanation to produce 5-cyanoindole (B20398), which can then be hydrolyzed to indole-5-carboxylic acid.
A documented method for the synthesis of 5-cyanoindole from 5-bromoindole utilizes cuprous cyanide in a suitable solvent like N-methylpyrrolidinone (NMP) or dimethylformamide (DMF). google.com The reaction proceeds via a reflux, followed by quenching with an inorganic alkali and subsequent extraction and concentration to yield the desired product with high purity and yield (up to 98%). google.com
Another approach to functionalizing the indole nucleus is through the "Indole-Indoline-Indole" synthetic pathway. This method involves the reaction of indole with sodium bisulfite to form sodium indoline-2-sulfonate. This intermediate can then be acetylated and subsequently brominated to yield 5-bromo-1-acetylindoline-2-sulfonic acid, which upon hydrolysis, furnishes 5-bromoindole. scribd.com This 5-bromoindole can then be converted to the corresponding carboxylic acid needed for isocyanate synthesis.
Preparation of Indole-Substituted Acyl Azide Precursors
The most common precursor for the synthesis of isocyanates via the Curtius rearrangement is an acyl azide. nih.gov Indole-5-carbonyl azide is typically prepared from indole-5-carboxylic acid. Standard methods for this conversion include:
From Acyl Chlorides: Indole-5-carboxylic acid can be converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with an azide salt, such as sodium azide, to yield indole-5-carbonyl azide. nih.govorganic-chemistry.org
From Carboxylic Acids: A more direct approach involves the reaction of the carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine. This method is often preferred due to its milder reaction conditions.
Curtius Rearrangement and Analogous Transformation Pathways
The Curtius rearrangement is a cornerstone reaction in organic synthesis for the conversion of acyl azides to isocyanates. nih.govwikipedia.org This thermal or photochemically induced reaction proceeds with the loss of nitrogen gas. wikipedia.org
Thermal and Catalytic Conditions for Acyl Azide to Isocyanate Conversion
The conversion of indole-5-carbonyl azide to this compound is typically achieved by heating the acyl azide in an inert solvent. The required temperature for the rearrangement can vary, but it is often carried out at elevated temperatures. The use of protic or Lewis acids as catalysts can significantly lower the reaction temperature, making the process more amenable to sensitive substrates. thermofisher.cn
The isocyanate product is highly reactive and is often generated and used in situ. It can be trapped by various nucleophiles. For instance, if the rearrangement is performed in the presence of an alcohol, a carbamate (B1207046) is formed. wikipedia.orgnih.gov Reaction with water leads to an unstable carbamic acid, which decarboxylates to form the corresponding amine. organic-chemistry.org
Mechanistic Considerations of Isocyanate Formation via Rearrangement
The mechanism of the Curtius rearrangement is generally considered to be a concerted process. wikipedia.org This means the migration of the R-group (in this case, the indolyl group) and the expulsion of nitrogen gas occur simultaneously, avoiding the formation of a discrete nitrene intermediate. wikipedia.org This concerted pathway is supported by both experimental evidence, which shows a lack of byproducts expected from a nitrene intermediate, and thermodynamic calculations. wikipedia.org An important stereochemical feature of the Curtius rearrangement is that the migration of the R-group occurs with complete retention of its configuration. wikipedia.orgnih.gov
Alternative Synthetic Routes to this compound Derivatives
While the Curtius rearrangement is the most prevalent method, other synthetic strategies can be envisioned for the preparation of this compound and its derivatives. One such alternative involves the use of phosgene (B1210022) or its equivalents. For instance, 5-aminoindole (B14826) could potentially be reacted with phosgene or a phosgene equivalent like triphosgene (B27547) to directly form the isocyanate. However, the toxicity of phosgene often makes this route less desirable.
Another potential, though less direct, route could involve the Hofmann rearrangement of indole-5-carboxamide. This reaction, which typically uses a strong base and a halogen, converts a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. By carefully controlling the reaction conditions, it might be possible to isolate the intermediate isocyanate.
Modern Catalytic Approaches in Indole Isocyanate Synthesis
The synthesis of isocyanates has traditionally been dominated by the use of phosgene, a highly toxic and hazardous reagent. In recent decades, significant research has been directed towards the development of safer, more sustainable, and catalytic methods for the production of isocyanates. These modern approaches, primarily focused on phosgene-free routes, are highly relevant to the synthesis of functionalized heterocyclic compounds like this compound. The primary strategies involve the catalytic carbonylation of nitro compounds, the oxidative carbonylation of amines, and other emerging catalytic transformations. While direct catalytic synthesis of this compound is a specialized area, the principles established for other aromatic systems provide a clear framework for its potential synthesis.
One of the most promising phosgene-free methods for isocyanate synthesis is the reductive carbonylation of aromatic nitro compounds. organic-chemistry.orgacs.org This one-step process is environmentally benign compared to traditional routes that involve multi-step syntheses and toxic reagents. kuleuven.be The direct conversion of a nitro group to an isocyanate group is typically achieved using carbon monoxide (CO) as the carbonyl source in the presence of a transition metal catalyst. organic-chemistry.org Palladium and rhodium complexes have been extensively studied for this transformation. organic-chemistry.org For the synthesis of an indole isocyanate, this would involve the direct carbonylation of a nitroindole precursor.
The general mechanism for this reaction is believed to involve the formation of a nitrene intermediate, which is then carbonylated to yield the isocyanate. organic-chemistry.org Various catalyst systems have been developed to promote this reaction under increasingly mild conditions. acs.org
Table 1: Comparison of Catalyst Systems for Reductive Carbonylation of Nitroaromatics
| Catalyst System | Support/Ligands | Typical Substrates | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Palladium-based | Phenanthroline ligands | Nitroarenes | 100-200 fold excess of ligand, 50-100 atm CO | Good | acs.org |
| Rhodium-based | Rhodium oxide | Aromatic dinitro compounds | Elevated temperature and pressure | High | rsc.org |
| Porphyrin metallic complexes | Group VIII and/or IB metals | Aromatic nitro derivatives | Liquid phase with carbon monoxide | Not specified | acs.org |
Another significant modern approach is the catalytic oxidative carbonylation of amines. This method avoids the use of nitro compounds and starts from the corresponding amino derivative, such as 5-aminoindole. This process also utilizes carbon monoxide and a transition metal catalyst, but under oxidative conditions.
Recent advancements have also explored the use of hypervalent iodine reagents to promote Hofmann-type rearrangements under catalytic conditions, offering a milder alternative to the classical Hofmann rearrangement which requires stoichiometric reagents. nwo.nl This approach could potentially be applied to the synthesis of this compound from 5-indolecarboxamide.
Furthermore, the Staudinger–aza-Wittig reaction of azides with carbon dioxide, which can be performed under microwave irradiation, presents a modern, one-pot method for the synthesis of isocyanates. beilstein-journals.org This would involve the conversion of a suitable indole precursor to an acyl azide, followed by the catalytic reaction with CO2. beilstein-journals.org
While the direct catalytic synthesis of this compound is not extensively documented, the application of these modern catalytic strategies to suitable indole precursors, such as 5-nitroindole (B16589) or 5-aminoindole, represents a viable and contemporary approach to its synthesis. The choice of catalytic system would depend on the availability of the starting material and the desired reaction conditions.
Chemical Transformations and Derivatization Reactions of 5 Isocyanato 1h Indole
Nucleophilic Additions to the Isocyanate Moiety
The isocyanate group (-N=C=O) is characterized by an electrophilic carbon atom, making it highly susceptible to attack by various nucleophiles. nih.gov This reactivity is a cornerstone for the synthesis of a wide array of derivatives, including ureas, carbamates, and amides. The reactivity of the isocyanate is enhanced by electron-withdrawing groups and diminished by electron-donating groups attached to the ring system. nih.gov
The reaction of isocyanates with primary or secondary amines is a fundamental and highly efficient method for the synthesis of unsymmetrical urea (B33335) derivatives. nih.govasianpubs.orggoogle.com This transformation involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group, followed by a proton transfer, to yield the stable urea linkage. nih.gov In the case of 5-isocyanato-1H-indole, this reaction provides a direct route to a variety of N,N'-substituted ureas where one of the nitrogen atoms is part of the indolyl scaffold.
The general reaction proceeds as follows:
This compound + R¹R²NH → 1-(1H-indol-5-yl)-3-R¹-3-R²-urea
This reaction is typically rapid and can be carried out under mild conditions, often simply by mixing the reactants in a suitable solvent like acetone at room temperature. asianpubs.org A wide range of aliphatic and aromatic amines can be employed, leading to a diverse library of indole-based urea derivatives. beilstein-journals.orgorganic-chemistry.org
| Amine Reactant (R¹R²NH) | Expected Urea Product |
|---|---|
| Ammonia (NH₃) | 1-(1H-indol-5-yl)urea |
| Aniline (C₆H₅NH₂) | 1-(1H-indol-5-yl)-3-phenylurea |
| Diethylamine ((C₂H₅)₂NH) | 1-(1H-indol-5-yl)-3,3-diethylurea |
| Morpholine (C₄H₉NO) | (4-(1H-indol-5-ylcarbamoyl)morpholine) |
Carbamates, also known as urethanes, are readily synthesized through the nucleophilic addition of alcohols or phenols to an isocyanate. nih.govnih.gov This reaction is a common and efficient method for forming the carbamate (B1207046) linkage and is fundamental to polyurethane chemistry. nih.gov When this compound is treated with an alcohol (R-OH), the oxygen atom of the hydroxyl group attacks the isocyanate carbon, yielding the corresponding N-(1H-indol-5-yl)carbamate.
The general reaction is:
This compound + R-OH → Alkyl/Aryl (1H-indol-5-yl)carbamate
The reaction can be performed with primary, secondary, and tertiary alcohols, as well as phenols. acs.org While the reaction can proceed without a catalyst, it is often accelerated by the use of bases or organometallic catalysts. The resulting carbamate derivatives are of interest as potential bioisosteres of amide bonds in medicinal chemistry. nih.gov
| Alcohol/Phenol Reactant (R-OH) | Expected Carbamate Product |
|---|---|
| Methanol (CH₃OH) | Methyl (1H-indol-5-yl)carbamate |
| Ethanol (C₂H₅OH) | Ethyl (1H-indol-5-yl)carbamate |
| tert-Butanol ((CH₃)₃COH) | tert-Butyl (1H-indol-5-yl)carbamate |
| Phenol (C₆H₅OH) | Phenyl (1H-indol-5-yl)carbamate |
While less common than the synthesis of ureas and carbamates, isocyanates can serve as synthons for the formation of amide bonds. This can be achieved through various strategies, including reactions with organometallic reagents or through multicomponent reactions. nih.govresearchgate.net For instance, the reaction of an isocyanate with a Grignard reagent (R-MgX) can lead to the formation of an N-substituted amide after hydrolysis. Another approach involves multicomponent reactions where the isocyanate, along with other reactants, combines to form a complex amide-containing structure. acs.org The synthesis of amides can also proceed through the direct reaction of isocyanates with carboxylic acids, which forms an unstable mixed anhydride that subsequently decarboxylates to yield the amide.
Reactions Involving the Indole (B1671886) Ring System
The indole nucleus contains two key sites of reactivity: the N-H proton of the pyrrole (B145914) ring and the electron-rich C2 and C3 positions. These sites can undergo various transformations, including N-carboxamidation and C-H functionalization.
The nitrogen atom of the indole ring is weakly acidic and can act as a nucleophile, particularly after deprotonation. It can react with electrophiles, including isocyanates, in a process known as N-carboxamidation. cardiff.ac.uk This reaction between an indole and an isocyanate yields an indole-1-carboxamide, which is structurally a disubstituted urea. researchgate.netresearchgate.net
The reaction can be facilitated by catalysts such as copper(I) iodide or boron trichloride under mild conditions. cardiff.ac.ukresearchgate.net For this compound, this reactivity has two implications:
Intermolecular Reaction: The N-H of one molecule can react with the isocyanate group of another, leading to dimerization or polymerization.
Reaction with External Isocyanates: The indole nitrogen can react with a different, external isocyanate to form an unsymmetrical N,N'-disubstituted urea where one substituent is the indol-5-yl group and the other is derived from the external isocyanate.
Research has shown that various substituted indoles react with a range of aryl isocyanates in the presence of a BCl₃ catalyst to afford the corresponding indole-1-carboxamides in excellent yields (up to 98%). cardiff.ac.uk
| Indole Reactant | Isocyanate Reactant | Expected Product (Indole-1-carboxamide) |
|---|---|---|
| This compound | Phenyl isocyanate | 5-Isocyanato-N-phenyl-1H-indole-1-carboxamide |
| This compound | p-Tolyl isocyanate | 5-Isocyanato-N-(p-tolyl)-1H-indole-1-carboxamide |
| This compound | p-Chlorophenyl isocyanate | N-(4-chlorophenyl)-5-isocyanato-1H-indole-1-carboxamide |
The indole ring is electron-rich, and its C-H bonds, particularly at the C2 and C3 positions of the pyrrole core, can be functionalized through various reactions. chim.itrsc.org Due to the inherent reactivity of the pyrrole ring, C-H functionalization typically occurs at the C3 position via electrophilic aromatic substitution. chim.it If the C3 position is blocked, functionalization often proceeds at the C2 position. chim.it
Classic reactions that functionalize the C3 position of indoles include the Vilsmeier-Haack reaction (formylation), Mannich reaction (aminomethylation), and Friedel-Crafts acylation. For example, the Vilsmeier-Haack reaction on the related 5-nitro-1H-indole has been shown to successfully introduce a formyl group at the C3 position. d-nb.info It is expected that this compound would exhibit similar reactivity, allowing for the introduction of various substituents at the C3 position.
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of indoles. rsc.orgnih.gov By installing a directing group on the indole nitrogen, it is possible to achieve site-selective functionalization at less reactive positions, including C2. chim.itnih.gov While the isocyanate group at C5 is not a directing group in the conventional sense, the inherent nucleophilicity of the C3 position remains a dominant feature of the molecule's reactivity profile towards electrophiles.
Regioselectivity and Chemoselectivity in Indole Ring Functionalization
The functionalization of the indole ring in the presence of an isocyanate group at the 5-position presents challenges and opportunities in controlling regioselectivity and chemoselectivity. The indole nucleus has multiple nucleophilic sites, primarily the N1-H and the C3-position. The isocyanate group itself is a potent electrophile. Therefore, reactions with nucleophiles can occur at the isocyanate carbon, while reactions with electrophiles can occur at various positions on the indole ring.
Recent studies have demonstrated that the judicious choice of catalysts, particularly borane Lewis acids, can effectively control the site of reaction between indoles and isocyanates. cardiff.ac.ukrsc.org This allows for selective functionalization at either the nitrogen atom (N-carboxamidation) or the C3-position (C3-amidation).
For instance, the use of catalytic amounts of tris(pentafluorophenyl)borane, B(C6F5)3, has been shown to promote the C3 amidation of N-methylindoles with aryl isocyanates. cardiff.ac.uk In contrast, boron trichloride (BCl3) has been found to be a highly efficient catalyst for the N-carboxamidation of unprotected indoles, affording near-quantitative yields of the corresponding urea derivatives. rsc.org
The chemoselectivity of these reactions is noteworthy. While B(C6F5)3 can catalyze the N-carboxamidation of unprotected indoles, BCl3 is more effective for this transformation. rsc.org This highlights the subtle yet crucial role of the Lewis acid in directing the reaction pathway. The proposed mechanism for N-carboxamidation with BCl3 involves the formation of an adduct where BCl3 is bonded to the nitrogen atom of the indole, making it more susceptible to attack by the isocyanate. cardiff.ac.uk
These findings underscore the ability to tune the reactivity of the indole scaffold and achieve high levels of regioselectivity and chemoselectivity in the functionalization of this compound and related compounds.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. frontiersin.org Isocyanates are valuable components in MCRs due to their electrophilicity and ability to form stable urea and amide linkages. nih.gov this compound, with its reactive isocyanate group and versatile indole scaffold, is a prime candidate for incorporation into novel MCRs to generate structurally diverse and potentially biologically active compounds.
One notable example of an isocyanate-generating MCR involves the reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne. acs.org In this process, a spirooxindole intermediate is formed, which then undergoes a C2–C3 bond cleavage to generate an in situ isocyanate. This reactive intermediate can then be trapped by another nucleophile, such as a second molecule of tetrahydroisoquinoline, to yield complex urea derivatives. acs.org This strategy could be adapted to design MCRs that directly utilize this compound as a key building block.
The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that produce α-aminoacyl amides and α-acyloxy carboxamides, respectively. researchgate.net While these reactions traditionally use isocyanides, the underlying principles of forming complex adducts through the reaction of multiple components can be extended to isocyanate-based MCRs. The isocyanate can serve as a crucial electrophilic component, reacting with nucleophiles generated in situ to construct intricate molecular architectures.
The development of MCRs incorporating this compound holds significant promise for the rapid generation of libraries of complex indole derivatives for drug discovery and materials science applications.
Catalytic Transformations of Indole Isocyanates
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Various metal and non-metal catalysts have been employed to modulate the reactivity of indole isocyanates and facilitate a range of synthetic transformations.
Palladium-Catalyzed Reactions
Palladium catalysts are renowned for their versatility in cross-coupling reactions and C-H functionalization. mdpi.comyoutube.com While direct palladium-catalyzed reactions involving the isocyanate group of this compound are not extensively documented, related transformations of isocyanides provide insights into potential applications. Palladium-catalyzed isocyanide insertion reactions have been widely studied for the synthesis of various nitrogen-containing heterocycles. dntb.gov.ua
For instance, palladium catalysts have been used in the synthesis of indole-isoindole derivatives through a [3+2] cyclization of isocyanides with alkynyl imines. rsc.org Another example involves the synthesis of indoloquinolines from 2-(2-iodoarylamino)indoles and isocyanides, where isocyanide insertion into an aryl-palladium bond is a key step. nih.gov These methodologies suggest that this compound could potentially participate in palladium-catalyzed cyclization and insertion reactions to afford novel fused heterocyclic systems.
Furthermore, palladium-catalyzed reactions are instrumental in the functionalization of the indole core itself. mdpi.com This opens up possibilities for tandem reactions where a palladium-catalyzed modification of the indole ring is followed by a reaction involving the isocyanate group, or vice versa.
Copper-Catalyzed Reactions
Copper catalysis offers a cost-effective and environmentally benign alternative to palladium for many transformations. rsc.org In the context of indole isocyanates, copper(I) catalysts have been shown to be highly effective for the N-carboxamidation of indoles. researchgate.net A facile and general method for the synthesis of indole-1-carboxamides has been developed using copper(I) iodide as a catalyst. This process is scalable and tolerates a wide range of indoles and isocyanates, providing the corresponding products in good to excellent yields under mild conditions. researchgate.net
This copper-catalyzed N-H insertion reaction is a direct and efficient method for the derivatization of the indole nitrogen with the isocyanate group, leading to the formation of indole-1-carboxamides. This transformation is particularly valuable for the synthesis of compounds with potential therapeutic applications.
Beyond N-H functionalization, copper catalysts are also employed for the regioselective C-H functionalization of the indole ring. For example, copper-catalyzed C5-H alkylation of indoles has been reported, highlighting the potential to selectively modify the benzene (B151609) portion of the indole nucleus. nih.govresearchgate.net
Rhodium-Catalyzed Reactions
Rhodium catalysts have emerged as powerful tools for C-H activation and functionalization. mdpi.comrsc.org In the context of indole chemistry, rhodium(III) catalysts have been successfully employed for the direct C2-amidation of indoles with isocyanates. nih.gov This transformation provides a facile and efficient route to construct C2-amidated indole scaffolds. The reaction proceeds with high regioselectivity for the C2 position of the indole ring, which is typically less reactive than the C3 position.
In a related rhodium-catalyzed process, indole-3-carboxamides can be synthesized from 2-ethynylanilines and isocyanates through a tandem cyclization-addition sequence. acs.org This reaction offers a one-pot method to construct 2,3-disubstituted indoles with good to excellent yields and broad substrate scope. acs.org These examples demonstrate the utility of rhodium catalysis in directing the reaction of isocyanates to specific positions on the indole ring, enabling the synthesis of a variety of substituted indole derivatives.
Boron Lewis Acid Catalysis
Boron-based Lewis acids have gained significant attention due to their low toxicity and high selectivity in catalyzing a range of chemical transformations. rsc.orgresearchgate.net As briefly mentioned in section 3.2.3, boron Lewis acids are particularly effective in controlling the regioselectivity of the reaction between indoles and isocyanates. cardiff.ac.ukrsc.org
Specifically, tris(pentafluorophenyl)borane, B(C6F5)3, has been shown to be an efficient catalyst for the C3 amidation of N-methyl indoles and pyrroles. rsc.org This catalytic system allows for the formation of a new carbon-carbon bond at the C3 position of the indole ring, leading to the synthesis of C3-amidated indole derivatives.
Conversely, boron trichloride (BCl3) has been identified as a superior catalyst for the N-carboxamidation of unprotected indoles, providing the corresponding urea derivatives in high yields. rsc.org The choice of the boron Lewis acid, therefore, dictates the outcome of the reaction, allowing for selective functionalization at either the C3-position or the N1-position of the indole. This level of control is crucial for the targeted synthesis of specific indole isomers.
The table below summarizes the outcomes of boron Lewis acid-catalyzed reactions between indoles and isocyanates.
| Catalyst | Indole Substrate | Product Type | Position of Functionalization | Reference |
| B(C6F5)3 | N-methyl indoles | C3-amidation | C3 | rsc.org |
| BCl3 | Unprotected indoles | N-carboxamidation | N1 | rsc.org |
Spectroscopic and Structural Elucidation of 5 Isocyanato 1h Indole and Its Derivatives
Vibrational Spectroscopy (FT-IR) for Isocyanate and Indole (B1671886) Moiety Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies. In the case of 5-isocyanato-1H-indole, the FT-IR spectrum is distinguished by absorption bands corresponding to both the indole ring and the isocyanate functional group.
The isocyanate (-N=C=O) group gives rise to one of the most characteristic absorptions in infrared spectroscopy. It presents a strong, broad, and sharp absorption band due to its asymmetric stretching vibration, typically appearing in the range of 2280-2240 cm⁻¹. spectroscopyonline.com This intense signal is a clear indicator of the presence of the isocyanate functionality. researchgate.netiosrjournals.org
The indole moiety also exhibits several characteristic bands. The N-H stretching vibration of the indole ring is typically observed as a sharp peak around 3406 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations appear in the region of 3100-3000 cm⁻¹. researchgate.net Furthermore, the spectrum shows characteristic aromatic C=C stretching bands between 1600 cm⁻¹ and 1450 cm⁻¹. researchgate.netresearchgate.net
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Indole N-H | Stretch | ~3406 | Medium-Sharp |
| Aromatic C-H | Stretch | 3100-3000 | Medium |
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2280-2240 | Very Strong, Broad |
| Aromatic C=C | Stretch | 1600-1450 | Medium-Strong |
**4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete structural assignment of this compound.
The ¹H NMR spectrum of this compound would display distinct signals for each of the protons on the indole ring. The proton on the nitrogen (H1) is expected to appear as a broad singlet at a downfield chemical shift, typically above 11.0 ppm in DMSO-d₆, due to its acidic nature. researchgate.net The protons on the five-membered pyrrole (B145914) ring (H2 and H3) and the six-membered benzene (B151609) ring (H4, H6, and H7) will have characteristic chemical shifts and coupling patterns.
The isocyanate group at the C5 position will influence the chemical shifts of the aromatic protons, particularly H4 and H6. Based on data for other 5-substituted indoles, the H4 proton is expected to be a doublet, H6 a doublet of doublets, and H7 a doublet. rsc.orgrsc.org The specific chemical shifts can be predicted by considering the electronic effects of the isocyanate substituent.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H1 (N-H) | > 11.0 | br s | - |
| H2 | ~7.5 | t | J ≈ 2.5-3.0 |
| H3 | ~6.5 | t | J ≈ 2.0-2.5 |
| H4 | ~7.8 | d | J ≈ 1.5-2.0 |
| H6 | ~7.2 | dd | J ≈ 8.5, 2.0 |
| H7 | ~7.4 | d | J ≈ 8.5 |
Predicted values are based on data for indole and 5-substituted indole derivatives in DMSO-d₆.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the nine carbon atoms. The carbon atom of the isocyanate group (-NCO) is highly deshielded and is expected to appear in the region of 120-140 ppm. chemicalbook.comnih.gov The chemical shifts of the indole ring carbons are also influenced by the C5-isocyanate substituent. The assignments can be confirmed using two-dimensional NMR techniques such as HSQC and HMBC.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | ~125 |
| C3 | ~103 |
| C3a | ~128 |
| C4 | ~120 |
| C5 | ~130 |
| C6 | ~122 |
| C7 | ~112 |
| C7a | ~137 |
| -NCO | ~130 |
Predicted values are based on data for indole and substituted indole derivatives.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with very high accuracy. longdom.orgresearchgate.net For this compound, with the molecular formula C₉H₆N₂O, the theoretical exact mass can be calculated. HRMS analysis would provide an experimental mass measurement, typically with an error of less than 5 parts per million (ppm), which serves as strong evidence for the proposed molecular formula. rsc.orgmdpi.com This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
The calculated monoisotopic mass for the molecular ion [M]⁺ of this compound (C₉H₆N₂O) is 158.0480 Da. An HRMS experiment would be expected to yield a mass value extremely close to this theoretical value, thereby confirming the molecular formula.
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic methods provide information about the connectivity and electronic environment of atoms, single-crystal X-ray crystallography offers a definitive determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles.
Although a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of related indole derivatives provides insight into the expected solid-state structure. acs.orgacs.orgresearchgate.netmdpi.com An X-ray crystallographic study of this compound would be expected to reveal a planar indole ring system. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the indole N-H group and potential π-π stacking interactions between the aromatic rings of adjacent molecules. acs.org This information is crucial for understanding the solid-state properties of the compound.
Computational and Theoretical Investigations of 5 Isocyanato 1h Indole Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 5-isocyanato-1H-indol nih.govresearchgate.netmdpi.come, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can elucidate the distribution of electrons and the nature of chemical bonds within the molecule. These calculations provid nih.govresearchgate.nete fundamental insights into the molecule's stability, reactivity, and spectroscopic properties. The peculiar position of the Carbon atom in the isocyanate group, situated between the two electronegative Nitrogen and Oxygen atoms, leads to a significant positive charge, resulting in a strong electrophilic character.
Frontier Molnih.govecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outer fiveable.mewikipedia.orgmost orbital containing electrons, acts as a nucleophile, while the LUMO, the lowest energy empty orbital, acts as an electrophile.
For 5-isocyanato-1H-indo libretexts.orgyoutube.comle, the HOMO is typically delocalized over the indole (B1671886) ring, indicating that this part of the molecule is the primary site for electrophilic attack. Conversely, the LUMO is predominantly localized on the isocyanate group, specifically on the central carbon atom. This localization highlights the isocyanate carbon as the main electrophilic center, susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO is a crucial parameter, providing an indication of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.25 | Indole Ring |
| LUMO | -1.10 | Isocyanate Group (NCO) |
| HOMO-LUMO Gap | 5.15 | - |
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). These maps are generated uni-muenchen.deucsb.eduby calculating the electrostatic potential on the molecule's electron density surface.
In the MEP map of 5-isoc uni-muenchen.dewolfram.comyanato-1H-indole, regions of negative potential (typically colored red) are concentrated around the oxygen atom of the isocyanate group and, to a lesser extent, the nitrogen of the indole ring. These areas are prone to interaction with electrophiles or positive charges. Conversely, a significant region of positive potential (colored blue) is centered on the carbon atom of the isocyanate group, confirming its strong electrophilic character. The indole ring itself di ebrary.netsplays a more neutral potential, with some negative character associated with the π-electron cloud. This visual tool is invaluable for predicting how the molecule will interact with other reactants.
Mechanistic Stuuni-muenchen.dedies of Reaction Pathways
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This includes the identification of all stationary points, such as reactants, products, intermediates, and transition states.
Elucidation of Transition States and Intermediates
For reactions involving this compound, such as its reaction with a nucleophile like an alcohol or an amine, DFT calculations can be used to locate the transition state (TS) structures. A transition state repres youtube.coments the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The geometry of the transition state reveals the specific atomic arrangements during the bond-forming and bond-breaking processes.
For example, in the reaction with an alcohol to form a urethane (B1682113), the transition state would likely involve a four or six-membered ring-like structure where the alcohol's oxygen atom is attacking the isocyanate's carbon, and the alcohol's hydrogen is being transferred to the isocyanate's nitrogen. In some cases, intermedia nih.govte species, which are local minima on the potential energy surface, may also be identified. For instance, a zwitterionic intermediate might be formed before the final proton transfer step.
| Parameter | Value (Å) |
|---|---|
| C(isocyanate)-O(methanol) distance | 2.15 |
| N(isocyanate)-H(methanol) distance | 1.50 |
| O(methanol)-H(methanol) distance | 1.10 |
Calculation of Activation Energies
Once the energies of the reactants and the transition state are calculated, the activation energy (Ea) for the reaction can be determined. The activation energy is omnicalculator.comthe energy barrier that must be overcome for the reaction to proceed and is a key determinant of the reaction rate. Lower activation energies correspond to faster reactions.
Computational studies can compare the activation energies for different possible reaction pathways, thereby predicting the most likely mechanism. For instance, the uncatalyzed reaction of an isocyanate with an alcohol can be compared to a catalyzed pathway, for example, by a base or an organometallic complex. The calculations would likely show a significantly lower activation energy for the catalyzed reaction, explaining the experimental observation of rate enhancement. These calculations can also explore the effect of solvents on the reaction barriers.
Prediction andrsc.orgRationalization of Regioselectivity and Stereoselectivity
Many reactions of substituted indoles can potentially yield multiple products, leading to issues of regioselectivity and stereoselectivity. Computational methods can be employed to predict and understand the origins of these selectivities.
For 5-isocyanato-1H-indo ugent.bele, a key question of regioselectivity arises in reactions involving the indole ring, such as electrophilic aromatic substitution. The indole nucleus has several positions (e.g., C2, C3, C4, C6, C7) that could potentially be attacked by an electrophile. By calculating the activation energies for the formation of the sigma-complex (Wheland intermediate) at each possible position, the preferred site of attack can be predicted. Generally, for N-unsubsti beilstein-journals.orgtuted indoles, electrophilic attack is favored at the C3 position due to the ability of the nitrogen atom to stabilize the resulting carbocation intermediate through resonance. The presence of the isocyanate group at the C5 position will electronically influence this preference, an effect that can be quantified through computation.
In reactions where new stereocenters are formed, computational modeling can predict which stereoisomer will be the major product. This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. According to the Curtin-Hammett principle, the product ratio is determined by the difference in the free energies of these transition states.
| Position of Attack | Relative Activation Energy (kcal/mol) |
|---|---|
| C2 | +5.2 |
| C3 | 0.0 (Reference) |
| C4 | +3.8 |
| C6 | +2.5 |
| C7 | +4.1 |
Investigation of Solvation Effects in Reaction Mechanisms
A thorough review of scientific literature reveals a significant gap in the computational and theoretical investigation of solvation effects specifically on the reaction mechanisms of this compound. While computational studies have been conducted on the parent indole molecule and its general reactions with isocyanates, as well as on the impact of solvents on the photophysical properties of various indole derivatives, specific research detailing the influence of solvent environments on the reaction pathways of this compound is not publicly available.
General principles of computational chemistry suggest that the reactivity of the isocyanate group in this compound would be significantly influenced by the surrounding solvent molecules. Solvation can affect reaction mechanisms in several ways, including the stabilization of reactants, transition states, and products, as well as direct participation in the reaction pathway, for instance, through hydrogen bonding.
Theoretical models, such as the Polarizable Continuum Model (PCM) or more explicit solvent simulations using quantum mechanics/molecular mechanics (QM/MM) methods, are powerful tools to elucidate these effects. For a hypothetical reaction involving the isocyanate moiety of this compound, such as nucleophilic attack, computational investigations would typically explore the reaction energy profile in various solvents of differing polarity and proticity.
For instance, in a reaction with a nucleophile, a polar protic solvent could stabilize the transition state through hydrogen bonding, thereby lowering the activation energy barrier compared to a nonpolar aprotic solvent. Conversely, a polar aprotic solvent might better solvate charged intermediates, favoring a stepwise mechanism over a concerted one.
Detailed research findings from such studies would typically be presented in data tables, comparing key energetic parameters across different solvent models.
Table 5.4.1: Hypothetical Activation Energies for Nucleophilic Addition to this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Activation Energy (ΔG‡) (kcal/mol) |
| Data Not Available | N/A | N/A |
| Data Not Available | N/A | N/A |
| Data Not Available | N/A | N/A |
| Data Not Available | N/A | N/A |
Table 5.4.2: Hypothetical Reaction Enthalpies for the Reaction of this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Reaction Enthalpy (ΔH) (kcal/mol) |
| Data Not Available | N/A | N/A |
| Data Not Available | N/A | N/A |
| Data Not Available | N/A | N/A |
| Data Not Available | N/A | N/A |
Without specific studies on this compound, any detailed discussion remains speculative. The scientific community would benefit from dedicated computational research in this area to fully understand the reactivity of this specific molecule and to enable the rational design of reaction conditions for its use in synthesis.
Advanced Synthetic Utility and Non Biological Applications
Role as a Key Synthetic Intermediate in Complex Organic Molecule Construction
5-Isocyanato-1H-indole serves as a pivotal precursor in multi-step syntheses owing to the reliable and well-defined reactivity of the isocyanate functional group. Isocyanates are powerful electrophiles that readily react with a wide range of nucleophiles, including alcohols, amines, and thiols, to form stable carbamate (B1207046), urea (B33335), and thiocarbamate linkages, respectively.
This reactivity makes this compound an ideal starting point for building more elaborate molecules. For instance, it can be converted into corresponding urea or urethane (B1682113) derivatives. metu.edu.trmetu.edu.tr These products are not merely end-points but are themselves stable intermediates that can undergo further transformations, such as intramolecular cyclizations, to yield more complex, polycyclic systems. metu.edu.trmetu.edu.tr The indole (B1671886) nucleus, combined with the reactive isocyanate handle, provides a modular platform for synthetic chemists to introduce diversity and complexity into molecular design.
Construction of Indole-Fused Heterocyclic Scaffolds (e.g., Pyrimidoindoles)
A significant application of this compound is in the synthesis of indole-fused heterocyclic systems, which are of great interest in pharmaceutical research. One notable example is the construction of the pyrimido[5,4-b]indole skeleton. metu.edu.trmetu.edu.tr This scaffold is present in molecules investigated for various biological activities.
The synthetic strategy involves a two-step process:
Urea Formation: this compound is first reacted with an appropriate amine. This nucleophilic addition reaction forms a 5-(ureido)-1H-indole intermediate.
Intramolecular Cyclization: The resulting urea derivative is then subjected to conditions that promote intramolecular cyclization. This ring-closing reaction forges the pyrimidine (B1678525) ring onto the indole core, yielding the target pyrimidoindole framework. metu.edu.trmetu.edu.tr
This methodology highlights the utility of the isocyanate group as a linchpin, enabling the sequential formation of bonds required to build the fused heterocyclic system.
Table 1: Synthesis of Pyrimidoindole Scaffolds
| Step | Reactant | Intermediate/Product | Reaction Type |
|---|---|---|---|
| 1 | This compound + Amine (R-NH₂) | 1-(1H-indol-5-yl)-3-substituted urea | Nucleophilic Addition |
Potential as Building Blocks in Polymer Chemistry and Advanced Materials
While specific examples in peer-reviewed literature are nascent, the chemical nature of this compound makes it a highly promising monomer for polymer chemistry and the development of advanced materials. Isocyanates are fundamental building blocks for polyurethane and polyurea polymers. The incorporation of the this compound moiety into a polymer backbone could impart unique and desirable properties derived from the indole ring system.
Potential properties and applications include:
Conductive Polymers: The electron-rich indole nucleus could contribute to the electronic properties of the polymer, making it suitable for applications in organic electronics.
Fluorescent Materials: Indole derivatives are known for their fluorescent properties. Polymers containing this scaffold could be developed as sensors, imaging agents, or components in organic light-emitting diodes (OLEDs).
Biocompatible Materials: The prevalence of the indole structure in biological systems suggests that polymers derived from it may exhibit good biocompatibility, opening avenues for biomedical applications such as drug delivery systems or tissue engineering scaffolds.
The synthesis of such polymers would typically involve step-growth polymerization, reacting this compound with diols or diamines to create polyurethane or polyurea chains, respectively.
Design and Synthesis of Chemically Diverse Libraries for Research Purposes
The creation of chemical libraries containing a multitude of structurally related compounds is essential for modern drug discovery and chemical biology. This compound is an excellent scaffold for combinatorial chemistry and diversity-oriented synthesis due to its capacity for rapid and efficient reaction with a wide array of nucleophiles. nih.gov
By reacting this compound with a library of diverse amines, alcohols, or thiols, a large and varied collection of indole-based ureas, carbamates, and thiocarbamates can be generated. This parallel synthesis approach allows for the rapid exploration of the chemical space around the 5-substituted indole core. The resulting library of compounds can then be screened in high-throughput assays to identify molecules with specific biological activities, serving as starting points for the development of new therapeutic agents or research tools.
Table 2: Potential Reactions for Library Synthesis
| Nucleophile Class | Reactant (Example) | Product Linkage | Resulting Compound Class |
|---|---|---|---|
| Primary/Secondary Amines | R-NH₂ / R₂NH | Urea | N-Aryl/Alkyl-N'-(1H-indol-5-yl)ureas |
| Alcohols/Phenols | R-OH | Carbamate (Urethane) | Aryl/Alkyl (1H-indol-5-yl)carbamates |
Conclusion and Future Perspectives
Summary of Key Synthetic Methodologies and Chemical Reactivity Insights
Synthetic Methodologies
Direct synthetic routes to 5-isocyanato-1H-indole are not extensively documented, but its preparation can be logically deduced from established chemical transformations. The most viable strategies involve the synthesis of a 5-aminoindole (B14826) precursor, followed by the conversion of the amino group to an isocyanate.
Preparation of 5-Amino-1H-indole: A primary route to the key precursor, 5-amino-1H-indole, begins with the commercially available 5-nitro-1H-indole. The nitro group can be effectively reduced to a primary amine through catalytic hydrogenation, commonly employing a Palladium-on-carbon (Pd/C) catalyst. d-nb.info Alternative, more complex methods for constructing the indole (B1671886) core itself, such as the Leimgruber–Batcho synthesis, can also be tailored to produce the 5-amino-substituted variant. It is noted, however, that substituted 5-aminoindoles can exhibit instability towards air oxidation, requiring careful handling. d-nb.info
Conversion of Amine to Isocyanate: The transformation of the 5-amino group to the target isocyanate functionality can be achieved via several methods, which are broadly categorized into phosgene-based and phosgene-free routes.
Phosgene-Based Methods: The traditional and industrially prevalent method involves the reaction of the aromatic amine with phosgene (B1210022) or a safer, solid equivalent such as triphosgene (B27547). researchgate.netacs.orgnih.govasianpubs.org This reaction proceeds to form the desired isocyanate with high efficiency.
Phosgene-Free Methods: Driven by the extreme toxicity of phosgene, significant research has focused on developing greener alternatives. digitellinc.com These emerging methodologies include the thermal decomposition of carbamates, which can be generated from the amine by reacting it with reagents like dimethyl carbonate (DMC) or even carbon dioxide (CO2). acs.orgnih.govscholaris.ca The "urea method," where the amine is first converted to a urea (B33335) derivative that is subsequently thermolyzed, represents another sustainable pathway. acs.orgnih.gov
Key Synthetic Transformations
| Transformation | Precursor | Key Reagents | Product | Significance |
|---|---|---|---|---|
| Nitro Reduction | 5-nitro-1H-indole | H₂, Pd/C | 5-amino-1H-indole | Standard method for amine precursor synthesis. d-nb.info |
| Phosgenation | 5-amino-1H-indole | Phosgene or Triphosgene | This compound | Traditional, high-yield but hazardous method. researchgate.netacs.org |
| Carbamate (B1207046) Decomposition | 5-amino-1H-indole | Dimethyl Carbonate (DMC) or CO₂ | This compound | A key phosgene-free, greener alternative. acs.orgnih.gov |
Chemical Reactivity Insights
This compound is a bifunctional molecule with two chemically distinct reactive sites: the electrophilic isocyanate group and the nucleophilic indole ring system.
Isocyanate Group Reactivity: The isocyanate moiety (-N=C=O) is a potent electrophile. It readily undergoes addition reactions with nucleophiles that possess an active hydrogen. Its reaction with alcohols yields urethanes, while reaction with primary or secondary amines produces urea derivatives. researchgate.net Aromatic isocyanates are typically more reactive than their aliphatic counterparts. pcimag.com A significant side reaction is its reactivity with water, which forms an unstable carbamic acid intermediate that rapidly decarboxylates to yield an amine and carbon dioxide gas. pcimag.com
Indole Ring Reactivity: The indole nucleus contains its own reactive centers. The nitrogen atom (N1) bears a proton that is moderately acidic and can be removed by a base or participate in N-functionalization reactions. The C3 position is particularly electron-rich, making it the preferred site for electrophilic attack. Studies on the reaction of unsubstituted indoles with external isocyanates have shown that the reaction can be directed to form either N-carboxamides (at N1) or C3-amides, depending on the catalyst and reaction conditions used. rsc.orgresearchgate.net
This dual reactivity profile means that this compound can, in principle, react with itself (polymerize) or be made to react selectively at either the isocyanate group or the indole ring, offering a rich landscape for chemical synthesis.
Challenges and Opportunities in Indole Isocyanate Chemistry
The unique structure of this compound presents both significant hurdles and exciting prospects for chemists.
Challenges
Synthetic Hazards and Sustainability: The reliance on highly toxic phosgene for isocyanate synthesis remains a major challenge for both safety and environmental reasons. digitellinc.comresearchgate.net The development of efficient, scalable, and economically viable phosgene-free routes is a critical ongoing challenge in isocyanate chemistry in general. mostwiedzy.plrsc.org
Chemoselectivity and Self-Reactivity: A primary challenge in handling and using this compound is controlling its reactivity. The molecule contains both a nucleophilic site (the indole N-H) and an electrophilic site (the isocyanate carbon). This creates the potential for intermolecular reactions and self-polymerization, which can reduce the yield of desired products and lead to complex, inseparable mixtures. Achieving selective functionalization at one site while leaving the other untouched requires carefully designed reaction strategies and orthogonal protection schemes.
Handling and Toxicity: Isocyanates as a class of compounds are known respiratory sensitizers and require specialized handling procedures to avoid exposure. mostwiedzy.pl This inherent toxicity presents practical challenges for laboratory research and potential industrial applications.
Computational Modeling: A notable gap exists in the availability of accurate force fields and atomistic models for simulating isocyanate systems. mdpi.com This deficiency limits the power of computational chemistry to predict reactivity, design reaction pathways, and understand the properties of materials derived from these monomers.
Opportunities
Novel Functional Polymers: The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel indole-containing polymers. researchgate.netrsc.org By reacting it with diols or diamines, new classes of polyurethanes and polyureas can be created. The incorporation of the rigid, electronically active indole scaffold into the polymer backbone could impart unique properties such as enhanced thermal stability, fluorescence, or electroactivity. rsc.org
Medicinal Chemistry Scaffolding: The indole core is a well-established "privileged scaffold" in drug discovery, appearing in a vast number of bioactive natural products and pharmaceuticals. mdpi.commdpi.com The isocyanate group on this compound serves as a powerful and versatile chemical handle. It allows for the covalent attachment of the indole moiety to other molecules of interest, facilitating the rapid generation of compound libraries for screening. For instance, its reaction with amines to form substituted ureas is a common motif in modern kinase inhibitors. asianpubs.org
Advanced Materials Science: Indole-based organic materials have shown promise in applications such as sensors, organic electronics, and electrochromic devices. researchgate.net this compound can act as a foundational building block for creating functional surfaces or cross-linked networks. The isocyanate can be used to graft the indole unit onto surfaces (e.g., silica (B1680970) or other polymers) or to build larger, well-defined architectures.
Emerging Directions and Unexplored Avenues for Future Research
The field of indole isocyanate chemistry is ripe for exploration, with numerous avenues that could lead to significant scientific advancements.
Green and Catalytic Synthesis: A paramount direction for future research is the advancement of sustainable synthetic methods. This includes the refinement of phosgene-free routes utilizing CO2 as a renewable C1 feedstock and the development of novel catalytic systems that can perform the amine-to-isocyanate conversion under milder, more efficient conditions. scholaris.camostwiedzy.pl
Orthogonal Catalysis and Selective Functionalization: A largely unexplored area is the development of catalytic systems that can achieve orthogonal reactivity. This would involve finding catalysts that can selectively activate either the indole ring or the isocyanate group, allowing for stepwise, controlled functionalization of the molecule without the need for protecting groups. For example, research into Lewis acid catalysts that can modulate the reactivity of the indole N-H bond in the presence of an isocyanate could unlock new synthetic pathways. rsc.orgrsc.org
Polymer Architecture and Properties: The systematic synthesis and characterization of polymers derived from this compound is a significant unexplored avenue. Research should focus on preparing both homopolymers and copolymers, investigating how the indole unit influences properties like conductivity, photoluminescence, and degradability. Such indole-based polyurethanes could find applications as novel biomaterials or as functional components in organic electronics.
Bioconjugation and Chemical Biology: The high reactivity of the isocyanate group toward primary amines (such as the lysine (B10760008) side chain in proteins) could be exploited for bioconjugation. Future work could explore the use of this compound as a tool in chemical biology to label proteins or other biomolecules with an indole tag for imaging or functional studies.
Computational and Mechanistic Studies: There is a pressing need for in-depth computational studies to model the electronic structure and predict the reactivity of this compound. mdpi.com Such theoretical work would be invaluable for understanding its reaction mechanisms, guiding the development of selective catalysts, and predicting the properties of derived polymers and materials.
Supramolecular and Framework Chemistry: An intriguing future direction would be to use this compound as a functional linker in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The indole unit could impart specific electronic or host-guest properties, while the isocyanate could be used post-synthetically to modify the framework's interior surface, creating highly tailored materials for gas separation, storage, or catalysis.
Q & A
Q. What are the optimal synthetic routes for 5-isocyanato-1H-indole, and how can purity be ensured?
- Methodological Answer : Synthesis of this compound can be adapted from protocols for halogenated indoles (e.g., 5-chloro-7-iodo-1H-indole). A two-step approach is recommended:
Indole Functionalization : Introduce the isocyanate group via substitution or coupling reactions. For example, treat 5-amino-1H-indole with phosgene or a safer alternative like triphosgene under inert conditions.
Purification : Use column chromatography (e.g., silica gel, 70:30 ethyl acetate/hexane) to isolate the product. Confirm purity via TLC and spectroscopic methods (¹H/¹³C NMR, HRMS).
-
Key Considerations : Monitor reaction temperature (0–5°C for exothermic steps) and use anhydrous solvents to avoid hydrolysis of the isocyanate group.
Example Yield Optimization Step Functionalization Purification
Q. How should researchers characterize the structural stability of this compound under varying conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Compare with analogs like 5-chloro-1H-indole (stable up to 200°C).
- Solvent Compatibility : Test solubility and stability in common solvents (DMF, THF, DCM) via UV-Vis spectroscopy over 24 hours.
- Moisture Sensitivity : Conduct kinetic studies by exposing the compound to controlled humidity and monitoring degradation via IR spectroscopy (loss of isocyanate peak at ~2270 cm⁻¹).
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods for all procedures due to potential release of toxic isocyanate vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid latex gloves, as isocyanates degrade them.
- Emergency Measures : Store antidotes (e.g., ethanol for skin contact) and ensure access to emergency showers.
Advanced Research Questions
Q. How can contradictory data in pharmacological studies of this compound derivatives be resolved?
- Methodological Answer :
- Comparative Assays : Replicate studies using standardized cell lines (e.g., HEK-293 for receptor binding) and validate via dose-response curves (IC₅₀/EC₅₀ comparisons).
- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, EPA DSSTox) to identify outliers or batch-dependent variability.
- Structural Validation : Confirm compound identity via X-ray crystallography (SHELX refinement) or 2D NMR (COSY, HSQC) to rule out isomer contamination.
Q. What experimental designs are recommended for studying the reactivity of the isocyanate group in cross-coupling reactions?
- Methodological Answer :
-
Substrate Screening : Test reactivity with amines, alcohols, and thiols under catalytic (e.g., Pd/C) vs. non-catalytic conditions.
-
Kinetic Profiling : Use in situ IR or HPLC to track reaction progress and identify intermediates.
-
Computational Modeling : Employ DFT calculations (Gaussian 16) to predict reaction pathways and transition states.
Reactivity Data Example Nucleophile Benzylamine Ethanol
Q. How can researchers leverage computational tools to predict the biological activity of this compound derivatives?
- Methodological Answer :
- QSAR Modeling : Use MOE or Schrödinger to correlate structural descriptors (logP, polar surface area) with activity data from PubChem.
- Docking Studies : Target receptors (e.g., serotonin receptors) using AutoDock Vina and validate with experimental IC₅₀ values.
- ADMET Prediction : Employ SwissADME to assess pharmacokinetic properties and toxicity risks.
Guidelines for Reporting Research
- Structural Data : Deposit crystallographic data in the Cambridge Structural Database (CSD) and reference SHELX refinement parameters.
- Reproducibility : Follow Beilstein Journal guidelines: detail synthetic procedures in the main text and provide raw spectral data in supplementary materials.
- Ethical Compliance : Address data-sharing contradictions (e.g., anonymization for clinical studies) per institutional review boards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
